molecular formula C11H15N3 B12893848 2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile CAS No. 89730-95-0

2-[(3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl]butanedinitrile

Cat. No.: B12893848
CAS No.: 89730-95-0
M. Wt: 189.26 g/mol
InChI Key: LXZYEUHIKIPALQ-UHFFFAOYSA-N
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Description

2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile is a chemical compound with a unique structure that includes a pyrrole ring and a succinonitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile typically involves the reaction of 3,3-dimethyl-3,4-dihydro-2H-pyrrole with succinonitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as dimethylformamide. The reaction mixture is heated to a specific temperature to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to control reaction conditions precisely.

Chemical Reactions Analysis

Types of Reactions

2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the substituent being introduced but often involve catalysts and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce amines.

Scientific Research Applications

2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various materials and chemicals, contributing to advancements in industrial processes.

Mechanism of Action

The mechanism by which 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, influencing their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Dimethyl-3,4-dihydro-2H-pyrrole
  • Succinonitrile
  • 2-(3-Pyridyl)-1-pyrroline

Uniqueness

What sets 2-((3,3-Dimethyl-3,4-dihydro-2H-pyrrol-5-yl)methyl)succinonitrile apart from similar compounds is its unique combination of a pyrrole ring and a succinonitrile group

Properties

CAS No.

89730-95-0

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-[(3,3-dimethyl-2,4-dihydropyrrol-5-yl)methyl]butanedinitrile

InChI

InChI=1S/C11H15N3/c1-11(2)6-10(14-8-11)5-9(7-13)3-4-12/h9H,3,5-6,8H2,1-2H3

InChI Key

LXZYEUHIKIPALQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=NC1)CC(CC#N)C#N)C

Origin of Product

United States

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